4-Fluorobenzoyl-carbonyl-13C chloride
Overview
Description
4-Fluorobenzoyl-carbonyl-13C chloride is a specialized chemical compound used primarily in scientific research. It is characterized by the presence of a fluorine atom on the benzene ring and a carbonyl group labeled with the carbon-13 isotope. This labeling allows for detailed studies using nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques. The compound’s molecular formula is FC₆H₄¹³COCl, and it has a molecular weight of 159.55 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorobenzoyl-carbonyl-13C chloride typically involves the introduction of a carbon-13 labeled carbonyl group into the benzoyl chloride structure. One common method is the reaction of 4-fluorobenzoic acid with thionyl chloride (SOCl₂) in the presence of carbon-13 labeled carbon monoxide (¹³CO). The reaction is usually carried out under reflux conditions to ensure complete conversion:
4-Fluorobenzoic acid+SOCl2+¹³CO→4-Fluorobenzoyl-carbonyl-13C chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The compound is often produced in bulk and then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-Fluorobenzoyl-carbonyl-13C chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The compound can be further oxidized to form carboxylic acids or other derivatives.
Common Reagents and Conditions
Substitution: Reagents like ammonia (NH₃) or primary amines (RNH₂) in anhydrous conditions.
Reduction: LiAlH₄ in dry ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products
Substitution: Formation of 4-fluorobenzamide or 4-fluorobenzyl alcohol.
Reduction: Formation of 4-fluorobenzyl alcohol.
Oxidation: Formation of 4-fluorobenzoic acid.
Scientific Research Applications
4-Fluorobenzoyl-carbonyl-13C chloride is widely used in various fields of scientific research:
Chemistry: As a labeled compound for NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: In the synthesis of labeled biomolecules for tracing metabolic pathways.
Medicine: In the development of labeled pharmaceuticals for diagnostic imaging.
Industry: As an intermediate in the synthesis of more complex chemical compounds.
Mechanism of Action
The mechanism by which 4-Fluorobenzoyl-carbonyl-13C chloride exerts its effects depends on the specific application. In NMR spectroscopy, the carbon-13 label allows for the detailed observation of molecular interactions and dynamics. The fluorine atom can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzoyl chloride: Similar structure but without the carbon-13 label.
Benzoyl chloride: Lacks both the fluorine atom and the carbon-13 label.
4-Chlorobenzoyl-carbonyl-13C chloride: Similar but with a chlorine atom instead of fluorine.
Uniqueness
4-Fluorobenzoyl-carbonyl-13C chloride is unique due to the combination of the fluorine atom and the carbon-13 label. This dual labeling provides enhanced capabilities for analytical studies, making it particularly valuable in research applications where precise molecular tracking is required.
Properties
IUPAC Name |
4-fluorobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO/c8-7(10)5-1-3-6(9)4-2-5/h1-4H/i7+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZKLEJHVLCMVQR-CDYZYAPPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[13C](=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583498 | |
Record name | 4-Fluoro(carbonyl-~13~C)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91742-47-1 | |
Record name | 4-Fluoro(carbonyl-~13~C)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluorobenzoyl-carbonyl-13C chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-fluorobenzoyl chloride?
A1: 4-Fluorobenzoyl chloride has the molecular formula C7H4ClFO and a molecular weight of 158.56 g/mol.
Q2: What spectroscopic data is available to characterize 4-fluorobenzoyl chloride?
A2: Several spectroscopic techniques are used to characterize 4-fluorobenzoyl chloride, including:
- Infrared (IR) spectroscopy: This technique reveals characteristic functional groups, such as the carbonyl group (C=O) and the C-F bond. [, , ]
- Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1H and 19F NMR spectroscopy provide information about the hydrogen and fluorine atoms in the molecule, respectively, aiding in structural elucidation and compound confirmation. [, , ]
- Mass Spectrometry (MS): This technique determines the molecular weight and fragmentation pattern of the compound, assisting in structural confirmation. [, , ]
Q3: What is the stability of 4-fluorobenzoyl chloride under various conditions?
A3: 4-Fluorobenzoyl chloride is typically stored under anhydrous conditions as it is moisture-sensitive and readily hydrolyzes in the presence of water. [, ]
Q4: What is the role of 4-fluorobenzoyl chloride in organic synthesis?
A4: 4-Fluorobenzoyl chloride is a valuable reagent in organic synthesis, commonly used as an acylating agent. Its reactivity stems from the electrophilic nature of the carbonyl carbon, making it susceptible to nucleophilic attack. [, , , , , ]
Q5: What are some specific reactions where 4-fluorobenzoyl chloride is employed?
A5:
- Esterification: 4-Fluorobenzoyl chloride reacts with alcohols to form esters, a reaction often used in synthesizing pharmaceuticals and polymers. [, ]
- Amidation: It reacts with amines to form amides, a crucial reaction in forming peptides and other biologically relevant molecules. [, , ]
- Friedel-Crafts Acylation: 4-Fluorobenzoyl chloride participates in Friedel-Crafts acylation reactions, attaching an acyl group to aromatic rings, a significant process in synthesizing complex aromatic compounds. [, , , , ]
Q6: Can you provide an example of 4-fluorobenzoyl chloride's role in synthesizing a specific compound?
A6: Researchers synthesized O-(4-fluorobenzoyl)-5-methylsalicylic acid, a potential analgesic, by reacting 5-methylsalicylic acid with 4-fluorobenzoyl chloride through esterification. []
Q7: How does the fluorine atom in 4-fluorobenzoyl chloride influence its reactivity and applications?
A7: The fluorine atom's electron-withdrawing nature influences both the reactivity and properties of the compounds derived from 4-fluorobenzoyl chloride. This effect is crucial in pharmaceutical research where modifying electronic properties can alter a drug's binding affinity, potency, and selectivity. [, , , , ]
Q8: Are there specific examples of how the fluorine atom impacts the biological activity of compounds derived from 4-fluorobenzoyl chloride?
A8:
- Analgesic Activity: O-(4-Fluorobenzoyl)-5-methylsalicylic acid exhibits greater analgesic activity than aspirin, highlighting the fluorine atom's role in enhancing potency. []
- Antimycobacterial Activity: Fluorine-substituted heterocyclic nitrogen systems synthesized from 4-fluorobenzoyl chloride displayed promising antimycobacterial activity. []
Q9: How is 4-fluorobenzoyl chloride analyzed and quantified?
A9: Several analytical techniques are employed, including:
- Gas Chromatography (GC): This method, often coupled with mass spectrometry (GC/MS), separates and identifies 4-fluorobenzoyl chloride in complex mixtures. [, ]
Q10: What are some specific applications of these analytical techniques in the context of 4-fluorobenzoyl chloride research?
A10:
- Drug Analysis: GC/MS is used to simultaneously determine cocaine, benzoylecgonine, and ecgonine methyl ester in biological samples after derivatization with 4-fluorobenzoyl chloride. []
- Food Analysis: 19F NMR, after derivatizing analytes with 4-fluorobenzoyl chloride, is used to determine the quality of olive oil by quantifying free sterols, alcohols, phenolics, and fatty acids. []
Q11: What are some of the key applications of 4-fluorobenzoyl chloride and its derivatives?
A11:
- Pharmaceuticals: It serves as a building block for synthesizing various pharmaceuticals, including analgesics, anti-inflammatory agents, and antimycobacterial agents. [, , , ]
- Polymers: 4-Fluorobenzoyl chloride is used in synthesizing high-performance polymers like polybenzimidazoles and poly(aryl ether ketones), prized for their thermal stability and mechanical strength. [, , , , , , , ]
- Radiographic Opaques: Derivatives of 4-fluorobenzoyl chloride, such as 3,5-dibromo-4-fluorobenzoic acid and its esters, have been investigated for their potential use as radiographic contrast agents. []
Q12: What are the safety considerations when handling 4-fluorobenzoyl chloride?
A12: 4-Fluorobenzoyl chloride is a reactive chemical and should be handled with caution.
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